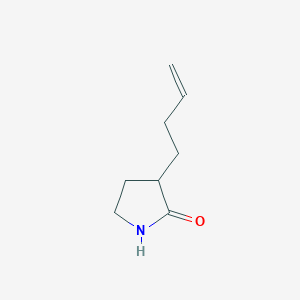
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE
Descripción general
Descripción
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. The presence of the but-3-en-1-yl group adds a unique structural feature to this compound, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the reaction to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrolidin-2-one ring and the but-3-en-1-yl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it finds applications in the pharmaceutical industry for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These steps are crucial for the compound’s biological activity and its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE include other pyrrolidin-2-ones, such as pyrrolidine-2,5-diones and prolinol derivatives. These compounds share the pyrrolidin-2-one core structure but differ in their substituents and functional groups .
Uniqueness: What sets this compound apart from other similar compounds is the presence of the but-3-en-1-yl group. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-but-3-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-7-5-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |
Clave InChI |
PVZPISASJMFNFT-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1CCNC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















